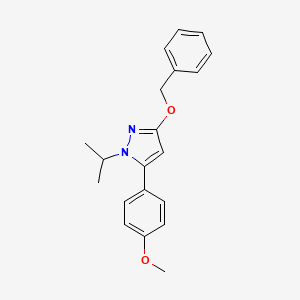
3-(Benzyloxy)-5-(4-methoxyphenyl)-1-(propan-2-yl)-1H-pyrazole
Cat. No. B8555276
Key on ui cas rn:
678994-79-1
M. Wt: 322.4 g/mol
InChI Key: UGTUAMFHGIUQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07888487B2
Procedure details


To a suspension of 3-(4-methoxyphenyl)-3-oxothio-propionic acid O-benzyl ester (0.60 g) and isopropylhydrazine hydrochloride (0.29 g) in acetonitrile (2 mL) was added triethylamine (0.81 g) and the mixture was stirred at room temperature overnight. Water was added to the reaction mixture and the mixture was extracted with dichloromethane. The solvent of the organic layer was removed under reduced pressure and the residue was purified by column chromatography on silica gel (eluent: hexane/dichloromethane=3/1-1/3) to give the title compound (0.40 g).
Name
3-(4-methoxyphenyl)-3-oxothio-propionic acid O-benzyl ester
Quantity
0.6 g
Type
reactant
Reaction Step One

Name
isopropylhydrazine hydrochloride
Quantity
0.29 g
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=S)[CH2:10][C:11]([C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=1)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[CH:23]([NH:26][NH2:27])([CH3:25])[CH3:24].C(N(CC)CC)C.O>C(#N)C>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)[N:26]([CH:23]([CH3:25])[CH3:24])[N:27]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
3-(4-methoxyphenyl)-3-oxothio-propionic acid O-benzyl ester
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(CC(=O)C1=CC=C(C=C1)OC)=S
|
|
Name
|
isopropylhydrazine hydrochloride
|
|
Quantity
|
0.29 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)NN
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0.81 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent of the organic layer was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by column chromatography on silica gel (eluent: hexane/dichloromethane=3/1-1/3)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=NN(C(=C1)C1=CC=C(C=C1)OC)C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
